![molecular formula C17H16N2O3 B3033909 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide CAS No. 1261009-97-5](/img/structure/B3033909.png)
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide
Overview
Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, also known as 2-CN-3-HMPPA, is an organic compound that has been found to have numerous applications in scientific research. It is a white crystalline solid at room temperature and has a molecular weight of 274.27 g/mol. It is soluble in water, ethanol, and chloroform, and has a melting point of 96-97°C. 2-CN-3-HMPPA has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been used in a variety of laboratory experiments, including studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It has also been used in studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body.
Mechanism of Action
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of various hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of certain hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to be non-toxic and non-irritating to skin and eyes. However, one of the limitations of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
In the future, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It could also be used in further studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body. Additionally, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of certain neurotransmitters, such as dopamine and serotonin, and in further studies on the inhibition of enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-16-10-12(7-8-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h2-8,10,13,20H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSDHVXTBGSOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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